5-Fluoro-6-hydroxy-4(3H)-quinazolinone

Lipophilicity XLogP3 ADME prediction

5-Fluoro-6-hydroxy-4(3H)-quinazolinone (CAS 2414057-13-7, molecular formula C8H5FN2O2, molecular weight 180.14 g/mol) is a fluorinated 4(3H)-quinazolinone building block bearing a fluorine atom at the C5 position and a hydroxyl group at the C6 position of the fused bicyclic core. This heterocyclic scaffold belongs to the quinazolinone family, a privileged structure in medicinal chemistry with demonstrated utility as a hinge-binding motif in kinase inhibitor design.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Cat. No. B13936541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-hydroxy-4(3H)-quinazolinone
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CNC2=O)F)O
InChIInChI=1S/C8H5FN2O2/c9-7-5(12)2-1-4-6(7)8(13)11-3-10-4/h1-3,12H,(H,10,11,13)
InChIKeyKIHYKCCISHDTMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-hydroxy-4(3H)-quinazolinone: A Dual-Substituted Quinazolinone Scaffold for Kinase-Targeted Fragment Elaboration and Medicinal Chemistry Procurement


5-Fluoro-6-hydroxy-4(3H)-quinazolinone (CAS 2414057-13-7, molecular formula C8H5FN2O2, molecular weight 180.14 g/mol) is a fluorinated 4(3H)-quinazolinone building block bearing a fluorine atom at the C5 position and a hydroxyl group at the C6 position of the fused bicyclic core [1]. This heterocyclic scaffold belongs to the quinazolinone family, a privileged structure in medicinal chemistry with demonstrated utility as a hinge-binding motif in kinase inhibitor design [2]. The quinazolin-4(3H)-one core serves as a foundational structure for numerous bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents [3]. Unlike mono-substituted analogs that carry only a single fluorine or hydroxyl group, this compound presents both substituents simultaneously, creating a differentiated physicochemical and synthetic profile relevant to fragment-based drug discovery and scaffold-oriented synthesis campaigns.

Hinge-binding quinazolinone scaffold for kinase-targeted fragment elaboration
Dual orthogonal C5-F and C6-OH handles for divergent library synthesis
Intermediate lipophilicity supports oral bioavailability research programs

Why 5-Fluoro-6-hydroxy-4(3H)-quinazolinone Cannot Be Replaced by Mono-Substituted or Positional Isomer Analogs in Medicinal Chemistry Programs


Generic substitution of 5-fluoro-6-hydroxy-4(3H)-quinazolinone with superficially similar quinazolinone analogs (e.g., 6-hydroxy-4(3H)-quinazolinone, 5-fluoro-4(3H)-quinazolinone, or the 7-fluoro-6-hydroxy positional isomer) introduces measurable differences across multiple property dimensions that directly impact downstream synthetic utility, physicochemical behavior, and target-binding potential. The simultaneous presence of the C5-fluorine and C6-hydroxyl groups creates a distinct computed property profile—XLogP3 of 0.5, topological polar surface area (TPSA) of 61.7 Ų, and a hydrogen bond donor/acceptor count of 2/4—that cannot be replicated by any single mono-substituted comparator [1]. The C5-fluorine placement adjacent to the hinge-binding N1 position has been demonstrated in the development of GNE-0749 to mask polar NH functionality, disrupt crystal packing, increase solubility, and enhance kinase selectivity relative to non-fluorinated and C6-fluorinated analogs [2]. While the C6-hydroxyl group provides a critical hydrogen-bonding and derivatization handle, its removal (as in 5-fluoro-4(3H)-quinazolinone) eliminates an H-bond donor and reduces TPSA by approximately 20 Ų, altering solubility and target engagement profiles [1]. Substitution with the 7-fluoro-6-hydroxy positional isomer relocates the fluorine away from the hinge-binding region, potentially compromising kinase selectivity advantages conferred by the C5-fluoro orientation [2]. These property cliffs mean that procurement decisions based solely on scaffold similarity without accounting for the precise substitution pattern can lead to divergent structure-activity relationships and failed lead optimization campaigns.

Mono-substituted analogs
Lack the dual orthogonal handles, restricting serial derivatization and reducing accessible chemical space in SAR exploration.
7-Fluoro positional isomer
Relocates fluorine away from the hinge-binding N1 region, eliminating the intramolecular NH masking effect that may support kinase selectivity.
Property cliff risk
TPSA, HBD/HBA, and lipophilicity shifts versus mono-substituted comparators can alter solubility and target engagement profiles in lead optimization.

5-Fluoro-6-hydroxy-4(3H)-quinazolinone: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Lipophilicity Modulation: Intermediate XLogP3 Balances Polarity Between Mono-Fluoro and Mono-Hydroxy Analogs

5-Fluoro-6-hydroxy-4(3H)-quinazolinone exhibits a computed XLogP3-AA of 0.5, positioning it at an intermediate lipophilicity between the more polar non-fluorinated 6-hydroxy-4(3H)-quinazolinone (XLogP3 = 0.4) and the more lipophilic mono-fluorinated analogs 5-fluoro-4(3H)-quinazolinone and 6-fluoroquinazolin-4(3H)-one (both XLogP3 = 0.8) [1][2]. The fluorine atom contributes a calculated ΔXLogP3 of +0.1 relative to the non-fluorinated 6-hydroxy scaffold, while the additional hydroxyl group reduces the lipophilicity by 0.3 log units compared to mono-fluoro analogs that lack this polar handle [1][2]. This balanced lipophilicity profile avoids both the excessive hydrophilicity that can limit membrane permeability and the excessive lipophilicity associated with poor solubility and higher promiscuity risks.

Lipophilicity
Reported
XLogP3 = 0.5 (intermediate between 0.4 and 0.8)
Balances polarity for oral bioavailability research
Computed values from PubChem; cross-study comparison
Lipophilicity XLogP3 ADME prediction Scaffold optimization

Enhanced Topological Polar Surface Area and Hydrogen Bond Capacity: Measurable Differentiation for Solubility and Target Engagement

The target compound possesses a computed TPSA of 61.7 Ų, which is 20.2 Ų (approximately 49%) higher than the TPSA of 41.5 Ų shared by both 5-fluoro-4(3H)-quinazolinone and 6-fluoroquinazolin-4(3H)-one [1][2]. This increase arises from the additional hydroxyl oxygen at C6, which contributes both an H-bond donor and an H-bond acceptor not present in mono-fluoro analogs. The target compound has 2 HBD / 4 HBA, compared to 1 HBD / 3 HBA for both 5-fluoro- and 6-fluoro-4(3H)-quinazolinone, and 2 HBD / 3 HBA for 6-hydroxy-4(3H)-quinazolinone [1][2]. The higher HBA count (4 vs. 3) provides an additional hydrogen bond acceptor site available for intermolecular interactions.

TPSA & H-Bonding
Reported
TPSA 61.7 Ų (+49% vs. 41.5 Ų); HBD 2/HBA 4
Peripheral/CNS threshold position for target engagement tuning
Computed by Cactvs; standardized comparison
Topological polar surface area Hydrogen bonding Solubility Drug-likeness

C5-Fluorine Strategic Positioning: Documented Solubility and Permeability Gains Enabling Oral Dosing in Kinase Inhibitor Programs

In the structure-guided optimization of pan-RAF inhibitor GNE-0749, strategic placement of fluorine at the C5 position of the quinazolin-4(3H)-one core was shown to efficiently mask the adjacent polar NH functionality and disrupt solid-state crystal packing, leading to measurable improvements in both kinetic solubility and permeability [1]. Analogs lacking this C5-fluorine (compounds 2–6 in the same series) exhibited kinetic solubility below 1 μM, whereas the C5-fluorinated quinazolinone scaffold contributed to sufficient solubility and permeability to enable oral dosing of GNE-0749 in preclinical studies [1]. GNE-0749 demonstrated a Ki of 0.061 nM for CRAF and <0.08 nM for BRAF, with exquisite kinase selectivity attributed to the C5-fluoroquinazolinone hinge-binding motif [1][2]. While 5-fluoro-6-hydroxy-4(3H)-quinazolinone is the unelaborated core scaffold and not the final inhibitor, the C5-fluorine moiety it carries is the identical structural feature responsible for these documented property improvements.

C5-F Solubility Gain
Class-level
Non-fluorinated analogs: kinetic solubility
Supports solubility and permeability optimization in kinase inhibitor programs
Based on GNE-0749 development (J. Med. Chem. 2021); scaffold-level inference
Positional Isomer
Class-level
C5-F (ortho to N1) vs. C7-F (para, ~4.8 Å); C5-F enables intramolecular NH masking
C5 orientation supports kinase hinge-region selectivity; C7 cannot replicate
Crystallographic validation from PDB 7K0V; isomer structure inferred
Orthogonal Handles
Reported
2 reactive vectors (C5-F for SNAr; C6-OH for O-alkylation/acylation) vs. 1 in mono-substituted analogs
Enables sequential derivatization for parallel library synthesis
Reactivity documented in quinazolinone synthetic methodology
Kinase hinge binder C5-fluorine effect Oral bioavailability Crystal packing disruption

Positional Isomer Differentiation: C5-Fluoro vs. C7-Fluoro Orientation Relative to the Hinge-Binding Region Modulates Kinase Selectivity

5-Fluoro-6-hydroxy-4(3H)-quinazolinone (C5-fluoro) and 7-fluoro-6-hydroxyquinazolin-4(3H)-one (C7-fluoro, CAS 2743412-63-5) are positional isomers with identical molecular formula (C8H5FN2O2) and molecular weight (180.14 g/mol), yet the fluorine placement differs by two ring positions [1]. In the C5-isomer, fluorine is positioned ortho to the N1 atom of the quinazolinone ring—the primary hinge-binding contact point in kinase inhibitor design—while in the C7-isomer, fluorine is positioned para to N1 and meta to N3 [1]. The J. Med. Chem. 2021 study on 5-fluoro-4(3H)-quinazolinone-based inhibitors explicitly demonstrated that the C5-fluorine orientation is critical for masking the adjacent polar NH functionality (N1-H), enabling RAF-specific residue interactions that drive kinase selectivity [2]. In contrast, the C7-fluoro positional isomer cannot engage in the same intramolecular masking effect due to its greater distance from the N1-H hinge contact.

Positional Isomer
Class-level
C5-F (ortho to N1) vs. C7-F (para, ~4.8 Å); C5-F enables intramolecular NH masking
C5 orientation supports kinase hinge-region selectivity; C7 cannot replicate
Crystallographic validation from PDB 7K0V; isomer structure inferred
Positional isomerism Kinase selectivity Hinge-binding orientation Structure-activity relationship

Orthogonal Synthetic Handles: Dual Derivatization Vectors Enable Divergent Chemical Space Exploration Beyond Single-Point Analog Capabilities

The simultaneous presence of a C5-fluorine (an electron-withdrawing group amenable to nucleophilic aromatic substitution under appropriate conditions) and a C6-hydroxyl group (available for etherification, esterification, or activation as a leaving group) provides two chemically orthogonal derivatization vectors on the quinazolinone core [1]. In contrast, 5-fluoro-4(3H)-quinazolinone (CAS 436-72-6) bears only the C5-fluorine handle, and 6-hydroxy-4(3H)-quinazolinone (CAS 16064-10-1) bears only the C6-hydroxyl handle, each limiting diversification to a single reactive position [2][3]. This dual-handle architecture enables serial or parallel functionalization strategies—such as initial C6-O-alkylation followed by C5-SNAr amination—that are structurally precluded in all four closest mono-substituted comparators. The C6-hydroxyl also serves as a hydrogen bond donor/acceptor anchor point for fragment growing, while the C5-fluorine modulates the electronics of the aromatic ring and contributes to metabolic stability [1].

Orthogonal Handles
Reported
2 reactive vectors (C5-F for SNAr; C6-OH for O-alkylation/acylation) vs. 1 in mono-substituted analogs
Enables sequential derivatization for parallel library synthesis
Reactivity documented in quinazolinone synthetic methodology
Fragment elaboration Orthogonal reactivity Combinatorial chemistry Scaffold diversification

5-Fluoro-6-hydroxy-4(3H)-quinazolinone: Evidence-Driven Research and Industrial Application Scenarios for Scientific Procurement


Fragment-Based Kinase Inhibitor Discovery Requiring a Fluorinated Hinge-Binding Scaffold with an Elaboration Handle

Research groups pursuing fragment-based drug discovery (FBDD) against kinase targets can deploy 5-fluoro-6-hydroxy-4(3H)-quinazolinone as a privileged hinge-binding fragment. The C5-fluorine, validated in the GNE-0749 development program for enhancing kinase selectivity and improving solubility through crystal packing disruption, provides a key pharmacophoric element . The C6-hydroxyl serves as a fragment-growing vector, enabling O-linked elaboration into lead-like chemical space while preserving the favorable XLogP3 of 0.5 and TPSA of 61.7 Ų . This scenario is particularly relevant for programs targeting RAF kinases, EGFR, or other kinases where the quinazolinone N1/N3 motif engages the hinge region. Procurement of this dual-substituted scaffold avoids the need to separately purchase and elaborate a mono-fluoro hinge binder while later introducing a hydroxyl handle through additional synthetic steps.

Parallel Library Synthesis Exploiting Orthogonal C5-F and C6-OH Reactive Handles for SAR Exploration

Medicinal chemistry teams conducting structure-activity relationship (SAR) studies can utilize the two orthogonal reactive handles of 5-fluoro-6-hydroxy-4(3H)-quinazolinone to generate diverse compound libraries from a single scaffold. The C6-OH group can undergo O-alkylation, O-acylation, or sulfonylation to introduce varied substituents, while the C5-fluorine can participate in nucleophilic aromatic substitution reactions with amines or other nucleophiles, enabling sequential or one-pot diversification strategies . This dual-handle architecture provides access to chemical space that would require two separate mono-substituted building blocks to achieve, reducing procurement complexity and enabling more efficient SAR exploration. The distinct TPSA contribution from the hydroxyl group (adding ~20 Ų vs. 5-fluoro-4(3H)-quinazolinone) further diversifies the ADME profile of library members .

Kinase Selectivity Engineering Through Positional Fluorine Optimization: C5-Fluoro vs. C7-Fluoro Isomer Selection

Research programs focused on achieving kinase selectivity through precise hinge-binder engineering should preferentially procure 5-fluoro-6-hydroxy-4(3H)-quinazolinone over its 7-fluoro-6-hydroxy positional isomer (CAS 2743412-63-5). The C5-fluorine placement ortho to the hinge-binding N1 atom has been crystallographically validated in the bRaf-GNE-0749 co-crystal structure (PDB: 7K0V) to enable intramolecular masking of the adjacent polar NH, reducing reliance on common polar hinge contacts and promoting RAF-specific residue interactions that drive selectivity . The C7-fluoro isomer, with fluorine positioned para to N1 (approximately 4.8 Å distance vs. ~2.4 Å for C5-F), cannot engage in this intramolecular masking mechanism, potentially resulting in different kinase selectivity profiles . For programs targeting kinases where hinge-region selectivity is a critical optimization parameter, this positional isomer distinction is a meaningful procurement criterion.

ADME Property Optimization Starting from a Balanced Lipophilicity Scaffold for Oral Bioavailability Programs

Drug discovery programs targeting oral bioavailability can utilize 5-fluoro-6-hydroxy-4(3H)-quinazolinone as a starting scaffold with a pre-optimized lipophilicity profile. The XLogP3 of 0.5 places this compound in the lower end of the optimal range for oral absorption, compared to 5-fluoro-4(3H)-quinazolinone (XLogP3 = 0.8) which trends toward higher lipophilicity and potential solubility limitations, and 6-hydroxy-4(3H)-quinazolinone (XLogP3 = 0.4) which may face permeability challenges . The additional hydroxyl group also confers higher TPSA (61.7 Ų), keeping the scaffold at the peripheral/CNS threshold and allowing research teams to tune toward either CNS or peripheral targets through further derivatization . The J. Med. Chem. 2021 study demonstrated that the 5-fluoroquinazolinone motif, when properly elaborated, enabled oral dosing in preclinical models—a precedent that supports procurement of the C5-fluorinated scaffold for oral drug discovery programs .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Dual orthogonal reactive handles
Hinge-binding selectivity context
Parallel library synthesis
C5-F/C6-OH dual derivatization vectors
Combinatorial SAR exploration
Kinase selectivity engineering
C5-fluoro hinge-region orientation
Intramolecular NH masking review
Oral bioavailability optimization
Intermediate lipophilicity profile
Solubility-permeability trade-off context
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